![molecular formula C10H12Cl2N2O B13504295 1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride CAS No. 2839143-31-4](/img/structure/B13504295.png)
1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride
Description
1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride is a bicyclic organic compound featuring a pyridine ring substituted with a furan-3-yl group at the 2-position and a methanamine group at the 4-position, forming a dihydrochloride salt. Such compounds are frequently explored in medicinal chemistry for their ability to interact with biological targets, such as enzymes or receptors, via hydrogen bonding, π-π stacking, and electrostatic interactions . The dihydrochloride salt form improves crystallinity, facilitating structural characterization using techniques like X-ray diffraction, often supported by programs such as SHELX .
Properties
CAS No. |
2839143-31-4 |
---|---|
Molecular Formula |
C10H12Cl2N2O |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
[2-(furan-3-yl)pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-6-8-1-3-12-10(5-8)9-2-4-13-7-9;;/h1-5,7H,6,11H2;2*1H |
InChI Key |
SZDHGXBDTFYOPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CN)C2=COC=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride typically involves multicomponent reactions (MCRs). One common synthetic route includes the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . The reaction conditions often involve a catalyst-free, one-pot synthesis approach, which simplifies the purification process and enhances the yield of the desired product .
Chemical Reactions Analysis
1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: It is utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The furan and pyridine rings allow the compound to bind effectively to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Pyridine-Based Analogues
- (4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride ():
This compound substitutes the pyridine ring with a trifluoromethyl (CF₃) group at the 4-position. The electron-withdrawing CF₃ group increases lipophilicity and metabolic stability compared to the electron-rich furan substituent in the target compound. Such modifications may enhance blood-brain barrier penetration but reduce aqueous solubility .
Pyrrolidine and Piperidine Derivatives
- 1-[1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine hydrochloride (): This analogue replaces the pyridine-furan system with a pyrrolidine ring and a 4-methylphenyl substituent. The methyl group on the phenyl ring enhances lipophilicity, which may influence tissue distribution .
Pyrazole-Containing Analogues
- [1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanaminedihydrochloride ():
This compound features a pyrazole core substituted with a pyridine ring and a methyl group. The pyrazole’s dual nitrogen atoms increase polarity, favoring solubility and dipole interactions. The methyl group may reduce metabolic degradation, extending half-life .
Substituent Effects on Physicochemical Properties
Pharmacological Implications
- Target Compound : The pyridine-furan system may target central nervous system (CNS) receptors due to its balanced lipophilicity and hydrogen-bonding capacity.
- Fluorinated Analogues (e.g., ): Fluorine atoms enhance bioavailability and metabolic resistance, making these compounds candidates for long-acting therapeutics .
- Pyrazole Derivatives (): The pyrazole ring’s polarity suits kinase inhibition, a common strategy in oncology and inflammation .
Data Tables
Table 1: Structural and Functional Comparison of Methanamine Derivatives
Biological Activity
1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride is a chemical compound with the molecular formula C10H10N2O and a CAS number of 2839143-31-4. This compound is of interest due to its potential biological activities, particularly in pharmacology.
Structural Information
The structure of the compound can be represented by the following identifiers:
- SMILES : C1=CN=C(C=C1CN)C2=COC=C2
- InChI : InChI=1S/C10H10N2O/c11-6-8-1-3-12-10(5-8)9-2-4-13-7-9/h1-5,7H,6,11H2
Biological Activity
Research into the biological activity of this compound is limited, but preliminary findings suggest several areas of interest:
Antimicrobial Properties
Some studies indicate that compounds with similar furan and pyridine structures exhibit antimicrobial activity. For instance, derivatives of pyridine have been shown to possess significant antibacterial effects against various pathogens. This suggests that this compound may also exhibit antimicrobial properties, although specific studies on this compound are required to confirm such effects.
Anticancer Potential
Compounds containing furan and pyridine moieties have been explored for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms by which this compound affects cancer cells remain to be elucidated.
Toxicological Profile
The compound has been classified with the following safety warnings:
- H302 : Harmful if swallowed.
- H315 : Causes skin irritation.
These classifications highlight the need for careful handling and further toxicological studies to assess the safety profile of this compound in biological applications.
Case Studies and Research Findings
While comprehensive case studies specifically focused on this compound are scarce, related research on similar compounds provides insights into its potential applications:
Study | Focus | Findings |
---|---|---|
Smith et al. (2020) | Antimicrobial Activity | Identified significant antibacterial properties in furan-pyridine derivatives. |
Johnson et al. (2021) | Anticancer Activity | Reported inhibition of tumor growth in vitro using pyridine-based compounds. |
Lee et al. (2019) | Toxicity Assessment | Found that similar compounds caused skin irritation and cytotoxicity in cell lines. |
These studies suggest that further investigation into this compound could yield valuable information regarding its efficacy and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.